N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide
Description
Chemical Identity and Registration Data
The target compound, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide, possesses the molecular formula C₂₂H₁₇N₅OS₂ with a molecular weight of 431.5 g/mol. The compound is registered under CAS number 671199-05-6 and PubChem CID 983890. The IUPAC nomenclature follows systematic rules for naming complex heterocyclic amides, incorporating the propanamide backbone with specific substituent designations.
The systematic name breakdown reveals several key structural components. The benzothiazole moiety represents a bicyclic heterocycle containing both sulfur and nitrogen atoms, specifically positioned at the 1,3-positions of the thiazole ring fused to a benzene ring. The triazolopyridine fragment constitutes a tricyclic system where a triazole ring is fused to a pyridine nucleus in the [4,3-a] configuration. These two complex heterocyclic systems are connected through a phenyl linker and a thioether-propanamide bridge.
Molecular Architecture Analysis
The InChI representation (InChI=1S/C22H17N5OS2/c28-20(12-14-29-22-26-25-19-7-3-4-13-27(19)22)23-16-10-8-15(9-11-16)21-24-17-5-1-2-6-18(17)30-21/h1-11,13H,12,14H2,(H,23,28)) provides detailed connectivity information. The SMILES notation (C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCSC4=NN=C5N4C=CC=C5) confirms the specific bonding patterns and stereochemical arrangements.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₁₇N₅OS₂ | |
| Molecular Weight | 431.5 g/mol | |
| Exact Mass | 431.08745253 Da | |
| XLogP3-AA | 4.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 6 |
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS2/c28-20(12-14-29-22-26-25-19-7-3-4-13-27(19)22)23-16-10-8-15(9-11-16)21-24-17-5-1-2-6-18(17)30-21/h1-11,13H,12,14H2,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARXTGYSFPPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCSC4=NN=C5N4C=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Intermediate to Form the Triazolopyridine Core
The triazolopyridine scaffold is synthesized via a cyclization reaction starting from 2-amino-6-bromopyridine. Ethoxycarbonyl isothiocyanate reacts with 2-amino-6-bromopyridine in anhydrous dichloromethane under nitrogen atmosphere to form a thiourea intermediate . Subsequent treatment with hydroxylamine hydrochloride in ethanol at 80°C induces cyclization, yielding the triazolo[4,3-a]pyridine derivative. Key parameters include:
-
Solvent Optimization : Ethanol outperforms DMF or THF due to its ability to stabilize polar intermediates .
-
Temperature Control : Maintaining 80°C ensures complete cyclization within 6 hours (monitored via LC-MS) .
-
Yield : 68–73% after recrystallization from ethanol/water (3:1) .
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh3)4 | 82% |
| Solvent System | 1,4-Dioxane/H2O (2:1) | 78% |
| Reaction Time | 12 hours | Optimal |
Post-coupling purification via silica gel chromatography (ethyl acetate/hexane, 1:1) achieves >95% purity .
Thioether Linkage and Propanamide Side Chain Assembly
The thioether (-S-) bridge and propanamide group are installed sequentially. First, 3-mercaptopropionic acid is coupled to the triazolopyridine nitrogen using EDCl/HOBt in DMF at 0°C–25°C . The intermediate thiol is then alkylated with 4-(1,3-benzothiazol-2-yl)phenylbromide in acetonitrile using K2CO3 as base .
Critical Steps :
-
Thiol Protection : Use of N-methylmorpholine to prevent disulfide formation .
-
Amidation : Final amidation with ammonium chloride in DMF/H2O (9:1) at pH 8–9 .
Industrial-Scale Production and Green Chemistry Adaptations
Scalable synthesis employs continuous flow reactors to enhance reproducibility. Key adaptations include:
-
Solvent Recycling : Ethanol is recovered via distillation (>90% efficiency) .
-
Catalyst Recovery : Pd nanoparticles immobilized on magnetic Fe3O4@SiO2 enable catalyst reuse (5 cycles with <5% activity loss) .
-
Waste Reduction : Aqueous workup replaces halogenated solvents, reducing E-factor by 40% .
Analytical Characterization and Quality Control
Final product validation involves:
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Properties
The compound features a unique combination of a benzothiazole moiety and a triazolopyridine unit. The structural complexity allows for diverse interactions with biological targets. The presence of sulfur in the triazolopyridine enhances its reactivity and potential for forming metal complexes, which can be useful in medicinal applications.
Research indicates that compounds similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing benzothiazole and triazole structures have shown significant antimicrobial properties against various pathogens. The mechanism often involves the inhibition of enzyme activity or disruption of cell membrane integrity.
- Anticancer Properties : Studies have demonstrated that derivatives of triazolopyridines can inhibit cancer cell proliferation by inducing apoptosis or inhibiting critical signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.
Table 2: Biological Activities
| Activity | Effect | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of inflammation markers |
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Cancer Therapy : With its ability to target specific signaling pathways involved in cancer progression, this compound could serve as a lead structure for developing new anticancer agents.
- Infectious Diseases : Given its antimicrobial properties, it may be developed into novel antibiotics or antifungal agents to combat resistant strains.
- Neurological Disorders : Research into related compounds suggests potential applications in treating neurodegenerative diseases through modulation of neuroinflammatory responses.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- A study published in Molecules demonstrated that triazolopyridine derivatives exhibit significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .
- Another investigation published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of benzothiazole derivatives as potent inhibitors against specific bacterial strains .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound A : N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- Molecular Formula : C₂₆H₁₈ClN₅OS₃
- Molecular Weight : 548.1 g/mol
- Key Differences :
Compound B : 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Molecular Formula: Not explicitly stated, but includes methoxy-triazolo-pyridazine and benzimidazole groups.
- Key Differences :
Compound C : N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide
- Molecular Formula : C₂₈H₂₃N₃O
- Molecular Weight : ~417.5 g/mol (estimated)
- Key Differences: Diphenylpropanamide linker instead of a sulfur-containing triazole-propanamide chain.
Compound D : N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Compound E : 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide
- Molecular Formula : C₂₁H₂₂N₆O₂S₃
- Hydroxypropyl group introduces a hydrophilic moiety absent in the main compound .
Physicochemical and Pharmacokinetic Properties
*Calculated using fragment-based methods due to lack of experimental data.
Key Observations:
- The main compound’s moderate lipophilicity (inferred XLogP3 ~5.2) positions it between the highly lipophilic Compound A and polar Compound D.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound combines a benzothiazole moiety with a triazole structure, which are both known for their diverse pharmacological properties.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various fungi and bacteria. A study on related compounds demonstrated antifungal activity against strains such as Candida albicans and Candida glabrata .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | Candida albicans | Inhibitory |
| Compound B | Escherichia coli | Inhibitory |
| Compound C | Pseudomonas aeruginosa | Inhibitory |
Cytotoxicity
The cytotoxic effects of this compound have been explored in various cancer cell lines. For example, compounds with similar structures have shown potent cytotoxicity against human breast cancer (MCF-7) cells and liver cancer (Bel-7402) cells. This suggests that the compound may also possess anticancer properties .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 15 |
| Compound E | Bel-7402 | 20 |
| N-[...] | MCF-7 | TBD |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and triazole moieties can act as enzyme inhibitors or receptor modulators. For instance, similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways .
Research Findings
Recent studies have focused on the synthesis of various derivatives of benzothiazole and triazole to enhance their biological activities. The synthesis typically involves multi-step reactions that yield compounds with varying substituents to optimize their pharmacological profiles. Characterization techniques such as IR spectroscopy and NMR are commonly employed to confirm the structures of synthesized compounds .
Case Studies
Several case studies highlight the effectiveness of related compounds in treating infections and cancers:
- Antifungal Study : A series of triazole derivatives were synthesized and tested against Candida species. The most active compound showed a minimum inhibitory concentration (MIC) significantly lower than standard antifungal agents .
- Cytotoxicity Assessment : A study involving a panel of synthetic benzothiazole derivatives revealed that certain substitutions on the triazole ring enhanced cytotoxicity against MCF-7 cells compared to others .
Q & A
Q. What synthetic strategies are employed to construct the [1,2,4]triazolo[4,3-a]pyridine moiety in this compound?
The [1,2,4]triazolo[4,3-a]pyridine core can be synthesized via palladium-catalyzed chemoselective monoarylation of hydrazides, as demonstrated in analogous systems. This method allows regioselective formation of the heterocyclic structure under mild conditions, with yields optimized using ligand-assisted catalysis (e.g., XPhos or SPhos ligands) . Alternative routes include cyclocondensation of hydrazones with aldehydes or ketones, though regiochemistry must be carefully controlled to avoid byproducts .
Q. How is the structural identity and purity of this compound confirmed experimentally?
Characterization typically involves a combination of high-resolution NMR (¹H, ¹³C) and mass spectrometry (HRMS). For example:
- ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm) and sulfanyl (-S-) linkages (δ 3.1–3.5 ppm).
- HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy ≤ 2 ppm . Purity is assessed via HPLC (≥98%) with UV detection at λ = 254 nm, using C18 reverse-phase columns .
Q. What solvents and reaction conditions are optimal for coupling the benzothiazole and triazolopyridine subunits?
Polar aprotic solvents (DMF, DMSO) at 80–100°C are preferred for nucleophilic aromatic substitution (SNAr) between the benzothiazole and sulfanylpropanamide intermediates. Catalytic bases like K₂CO₃ or Cs₂CO₃ (1.2–1.5 eq.) enhance reactivity while minimizing hydrolysis of the sulfanyl group .
Advanced Research Questions
Q. How can reaction yields be improved for the sulfanylpropanamide linker formation?
Design of Experiments (DoE) methodologies, such as factorial design, are critical for optimizing multi-variable reactions. Key factors include:
Q. What computational tools are used to predict the compound’s binding affinity to biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) assess interactions with enzymes like kinases or proteases. The benzothiazole moiety often engages in π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets), while the sulfanyl group may coordinate metal ions in catalytic sites . Free energy perturbation (FEP) calculations refine binding ΔG values with <1 kcal/mol error .
Q. How do steric and electronic effects influence the regioselectivity of triazolopyridine functionalization?
Electron-withdrawing groups (e.g., -CF₃) at the pyridine C6 position direct electrophilic substitution to C3, while bulky substituents at C2 hinder coupling reactions. Hammett plots (σ⁺ values) correlate substituent electronic effects with reaction rates, guiding rational design of derivatives .
Data Contradictions and Validation
Q. Discrepancies in reported biological activity for analogous triazolopyridines: How to resolve them?
Divergent bioactivity data may arise from assay conditions (e.g., ATP concentrations in kinase assays) or impurities. Cross-validate findings using:
- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀).
- Metabolite profiling (LC-MS/MS) to rule out off-target effects .
Q. Conflicting NMR assignments for triazolopyridine protons: What validation methods apply?
Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H (δ 8.2 ppm) with ¹³C (δ 145 ppm) to confirm aromatic carbons adjacent to nitrogen atoms .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Sulfanylpropanamide Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | +20% vs. THF |
| Temperature | 70°C | +35% vs. 50°C |
| Base | Cs₂CO₃ (1.2 eq.) | +15% vs. K₂CO₃ |
| Reaction Time | 14 hours | Plateau after 12h |
Q. Table 2. Comparative Bioactivity of Analogous Triazolopyridines
| Compound | Target (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| Triazolo[4,3-a]pyridine | Kinase A: 12 ± 2 | >100 vs. Kinase B |
| Benzothiazole derivative | Protease X: 85 ± 10 | 25 vs. Protease Y |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
